molecular formula C9H19NO4 B068203 N-Boc-(R)-2-Amino-3-methoxy-1-propanol CAS No. 183793-49-9

N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Cat. No.: B068203
CAS No.: 183793-49-9
M. Wt: 205.25 g/mol
InChI Key: CMWJWKLWQJMPMM-SSDOTTSWSA-N
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Description

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a useful research compound. Its molecular formula is C9H19NO4 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Boc-®-2-Amino-3-methoxy-1-propanol, also known as Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups in biomolecules, preventing them from reacting with other substances during the synthesis process . This is achieved through a process known as N-Boc protection, where the compound forms a stable complex with the amine group . This complex can be easily removed under a variety of conditions, allowing the amine group to participate in subsequent reactions .

Biochemical Pathways

The N-Boc protection and deprotection processes are key steps in many biochemical pathways, particularly in peptide synthesis . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines .

Pharmacokinetics

The pharmacokinetics of N-Boc-®-2-Amino-3-methoxy-1-propanol are largely determined by the conditions under which the N-Boc protection and deprotection processes occur . These processes can be carried out under a variety of conditions, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The primary result of the action of N-Boc-®-2-Amino-3-methoxy-1-propanol is the protection of amine groups, allowing for more controlled and selective chemical reactions . This can lead to the synthesis of a wide variety of compounds, including peptides and other biomolecules .

Action Environment

The action of N-Boc-®-2-Amino-3-methoxy-1-propanol can be influenced by various environmental factors. For example, the use of different catalysts can affect the efficiency and selectivity of the N-Boc protection and deprotection processes . Additionally, the reaction medium can also play a role, with some studies suggesting that certain solvents can enhance the efficiency of these processes .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJWKLWQJMPMM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183793-49-9
Record name N-Boc-(R)-2-amino-3-methoxy-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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